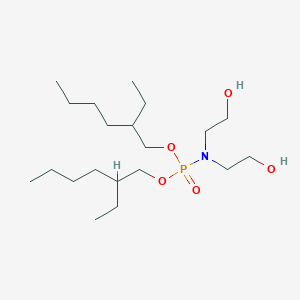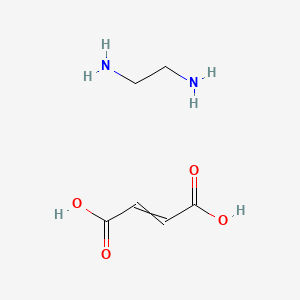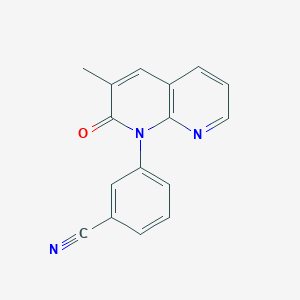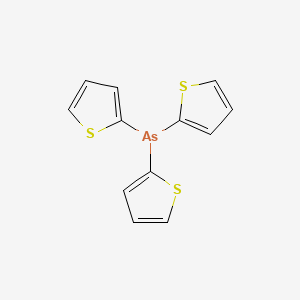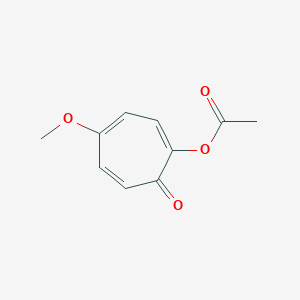
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a cycloheptatriene ring substituted with methoxy and acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the acetylation of 4-methoxy-7-oxocyclohepta-1,3,5-triene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Methoxy-7-oxocyclohepta-1,3,5-triene: The parent compound without the acetoxy group.
7-Oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate: A similar compound with a different substituent.
Uniqueness
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and acetoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
115876-95-4 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
(4-methoxy-7-oxocyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-10-6-4-8(13-2)3-5-9(10)12/h3-6H,1-2H3 |
InChIキー |
NDHISNMUYAMLPD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


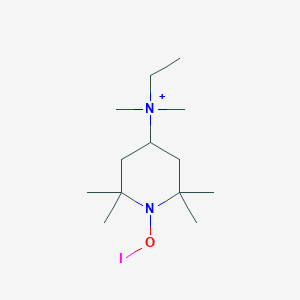
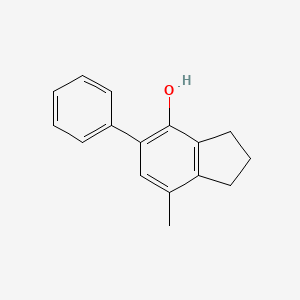
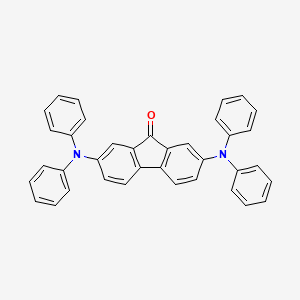
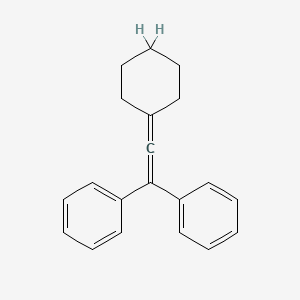
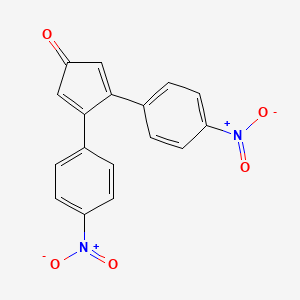
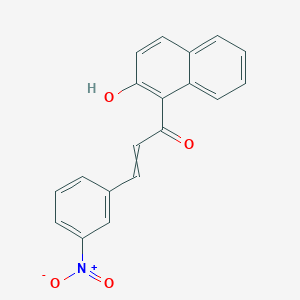
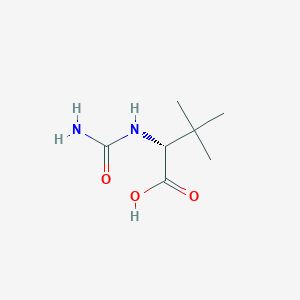
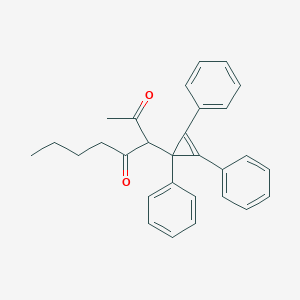
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
